molecular formula C10H10N2OS B13621157 1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one

1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one

Katalognummer: B13621157
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: PXGXXHNLXMLMAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an amino group at the 2-position and a propanone group at the 1-position of the benzothiazole ring

Eigenschaften

Molekularformel

C10H10N2OS

Molekulargewicht

206.27 g/mol

IUPAC-Name

1-(2-amino-1,3-benzothiazol-6-yl)propan-1-one

InChI

InChI=1S/C10H10N2OS/c1-2-8(13)6-3-4-7-9(5-6)14-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12)

InChI-Schlüssel

PXGXXHNLXMLMAF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC2=C(C=C1)N=C(S2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the condensation of 2-aminobenzenethiol with propanal in the presence of an acid catalyst can yield the desired product .

Another method involves the use of 2-aminothiophenol and an α-haloketone, such as α-bromopropanone, under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of 1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1,3-benzothiazole: A closely related compound with similar biological activities.

    6-Methyl-1,3-benzothiazole: Another benzothiazole derivative with distinct properties.

    2-Amino-6-methylbenzothiazole: Known for its muscle relaxant activity.

Uniqueness

1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanone group on the benzothiazole ring makes it a versatile compound for various applications in research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.